2-(Benzylamino)but-3-yn-1-ol
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Overview
Description
2-(Benzylamino)but-3-yn-1-ol is an organic compound that features both an amino group and an alkyne group. This compound is of interest due to its unique structure, which combines a benzylamine moiety with a butynol backbone. The presence of both an amino group and an alkyne group makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)but-3-yn-1-ol typically involves the reaction of benzylamine with but-3-yn-1-ol. One common method includes the nucleophilic substitution of benzylamine with a suitable leaving group on the but-3-yn-1-ol backbone. This reaction is often carried out under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes to ensure high yield and purity. The process often includes the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis. For example, catalytic N-debenzylation can be employed to remove protecting groups and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)but-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(Benzylamino)but-3-yn-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Benzylamino)but-3-yn-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the alkyne group.
3-Butyn-1-ol: Contains the alkyne group but lacks the benzylamine moiety.
Benzylamine: Contains the benzylamine moiety but lacks the but-3-yn-1-ol backbone
Uniqueness: 2-(Benzylamino)but-3-yn-1-ol is unique due to the presence of both an amino group and an alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(benzylamino)but-3-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2 |
InChI Key |
HHDHGCBLNXIBBY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CO)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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